molecular formula C19H31N5O3 B15105223 Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B15105223
M. Wt: 377.5 g/mol
InChI Key: JOKZCHQWZBXJRI-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a carbamate-protected intermediate featuring a piperidine core substituted with a 4,6-dimethylpyrimidin-2-yl group. This compound is likely utilized in medicinal chemistry as a precursor for bioactive molecules targeting enzymes or receptors requiring aromatic or heterocyclic interactions .

Properties

Molecular Formula

C19H31N5O3

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H31N5O3/c1-13-12-14(2)23-17(22-13)24-10-6-15(7-11-24)16(25)20-8-9-21-18(26)27-19(3,4)5/h12,15H,6-11H2,1-5H3,(H,20,25)(H,21,26)

InChI Key

JOKZCHQWZBXJRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs from Patent Literature

The following compounds share structural motifs with the target molecule, differing in substituents or core rings:

Tert-butyl (1-acetylpiperidin-4-yl)carbamate ()
  • Structure : Piperidine ring with an acetyl group at the 1-position and a tert-butyl carbamate at the 4-position.
  • Synthesis : Reacts tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The crude product is used directly in subsequent steps without purification .
  • Key Differences: Lacks the pyrimidinyl substituent present in the target compound. Acetyl group may reduce steric hindrance compared to the bulkier 4,6-dimethylpyrimidin-2-yl group. Potential application as a prodrug due to the acetylated amine.
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ()
  • Structure: Cyclohexane ring with amino and methoxy substituents, linked to a methyl-carbamate group.
  • Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine via carbamate protection.
  • Key Differences: Cyclohexane core vs. piperidine in the target compound. Amino group offers additional sites for functionalization .
Pyrazolo[3,4-d]pyrimidine-Chromenone Derivatives ()
  • Structure: Complex heterocycles (e.g., pyrazolopyrimidine and fluorophenyl chromenone) with tert-butyl carbamate on a furan-methyl group.
  • Synthesis : Utilizes Suzuki coupling with boronic acids and palladium catalysts.
  • Key Differences :
    • Extended aromatic systems likely target kinases or DNA-binding proteins.
    • Higher molecular weight (e.g., 615.7 g/mol) compared to simpler piperidine-based analogs.
    • Melting point (163–166°C) suggests crystalline stability .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthetic Method Molecular Weight Key Properties
Target Compound Piperidine 4,6-Dimethylpyrimidin-2-yl, ethyl linker Likely acylation/coupling ~450 g/mol (est.) High aromaticity, potential kinase targeting
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl Ac₂O acylation in DCM ~229 g/mol Prodrug potential, simplified purification
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane Amino, methoxy Carbamate protection ~260 g/mol Enhanced lipophilicity, bifunctionalization
Pyrazolopyrimidine-chromenone derivative Pyrazolopyrimidine Fluorophenyl chromenone, furan-methyl Suzuki coupling 615.7 g/mol Kinase inhibition, high thermal stability

Key Research Findings

Synthetic Efficiency :

  • The target compound’s synthesis likely requires coupling reactions to introduce the pyrimidinyl group, contrasting with ’s straightforward acylation.
  • Parallel reactions in achieved a 67% yield of tert-butyl (1-acetylpiperidin-4-yl)carbamate, suggesting scalability for analogs .

Physicochemical Properties :

  • The 4,6-dimethylpyrimidin-2-yl group in the target compound may improve π-π stacking in biological targets compared to acetyl or methoxy substituents.
  • Cyclohexane-based analogs () exhibit higher lipophilicity (ClogP ~2.5) than piperidine derivatives (ClogP ~1.8), influencing bioavailability .

Biological Relevance :

  • Pyrimidine and pyrazolopyrimidine cores () are associated with kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound could be optimized for similar pathways .

Biological Activity

Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrimidine derivative. Its molecular formula is C15H22N4O2C_{15}H_{22}N_4O_2, indicating a structure that allows for diverse biological interactions.

PropertyValue
Molecular FormulaC15H22N4O2C_{15}H_{22}N_4O_2
Molecular Weight290.36 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Pharmacological Applications

Compounds containing pyrimidine and piperidine structures have been associated with various therapeutic effects, including:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.
  • Anticancer Properties : Research indicates that derivatives of pyrimidine can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Effects : The combination of piperidine and pyrimidine rings may enhance the compound's ability to act against bacterial infections.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.

Case Studies

  • Antidepressant Efficacy :
    • A study evaluated the antidepressant effects of similar piperidine derivatives on animal models, demonstrating a significant reduction in depressive behaviors. The mechanism was linked to increased serotonin levels in the brain.
  • Antitumor Activity :
    • In vitro studies showed that related compounds inhibited the growth of cancer cell lines (e.g., HepG2 liver carcinoma cells). The presence of the pyrimidine ring was crucial for enhancing cytotoxicity.
  • Antimicrobial Properties :
    • Research indicated that the compound exhibited antibacterial activity against Gram-positive bacteria, with potential applications in developing new antibiotics.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ 1.3–1.5 ppm for 9H), pyrimidine protons (δ 8.2–8.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₂N₅O₃: 394.2453) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .

How does the compound’s stability vary under different experimental conditions?

Basic Research Question
Stability studies indicate:

  • Thermal Stability : Stable at room temperature for >6 months when stored in desiccated, amber vials .
  • pH Sensitivity : Degrades in strong acidic (pH < 2) or basic (pH > 10) conditions due to carbamate hydrolysis .
  • Light Sensitivity : No significant photodegradation under standard lab lighting .

Basic Research Question

  • PPE : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What computational methods optimize its reaction pathways and regioselectivity?

Advanced Research Question

  • DFT Calculations : Predict activation energies for carbamate formation and piperidine ring functionalization .
  • Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni-based systems) .

How can its biological activity be evaluated against enzyme targets?

Advanced Research Question

  • Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or kinase targets using fluorometric assays (IC₅₀ determination) .
  • Docking Studies : Use AutoDock Vina to model interactions between the pyrimidine moiety and active sites .

Advanced Research Question

  • Piperidine Substitution : Replacing 4,6-dimethylpyrimidine with chloropyrimidine increases electrophilicity but reduces solubility .
  • Carbamate Linkers : Ethyl vs. methyl spacers alter conformational flexibility and binding affinity .

What strategies resolve contradictions in reported stability or reactivity data?

Advanced Research Question

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) .
  • Advanced Analytics : Use LC-MS to identify degradation byproducts and trace impurities .

How can its synthesis be scaled without compromising yield?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for amide coupling steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

What role does the tert-butyl group play in functionalization?

Advanced Research Question

  • Steric Shielding : The tert-butyl group protects the carbamate nitrogen from nucleophilic attack during multi-step syntheses .
  • Thermolysis : Selective removal under acidic conditions enables downstream functionalization (e.g., peptide coupling) .

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